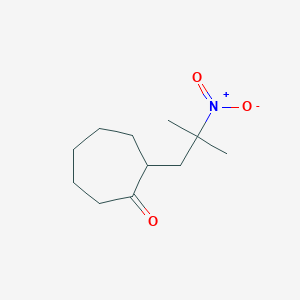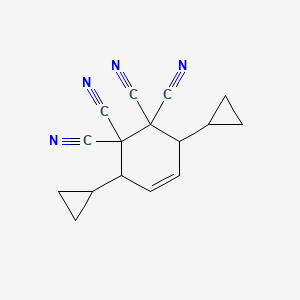
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is an organic compound with a complex structure characterized by the presence of cyclopropyl and cyclohexene rings, along with multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves the cycloaddition reactions of dienes and nitriles. One common method is the Diels-Alder reaction, where a diene reacts with a nitrile-containing dienophile under controlled conditions to form the cyclohexene ring structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Applications De Recherche Scientifique
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to its specific arrangement of cyclopropyl and cyclohexene rings, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile compounds .
Propriétés
Numéro CAS |
88112-13-4 |
|---|---|
Formule moléculaire |
C16H14N4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
3,6-dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H14N4/c17-7-15(8-18)13(11-1-2-11)5-6-14(12-3-4-12)16(15,9-19)10-20/h5-6,11-14H,1-4H2 |
Clé InChI |
MNJKOPIIFXLUNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C=CC(C(C2(C#N)C#N)(C#N)C#N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


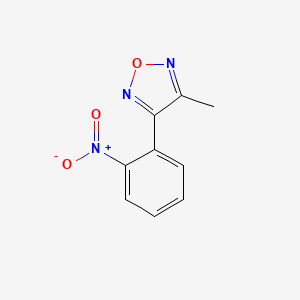
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
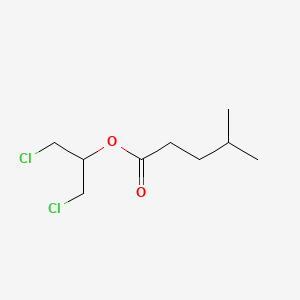
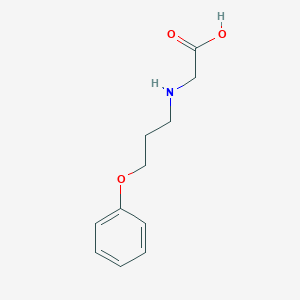
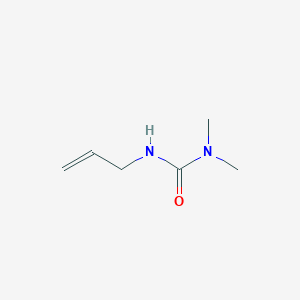
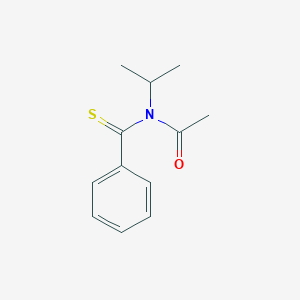

amino}-L-alanine](/img/structure/B14386679.png)
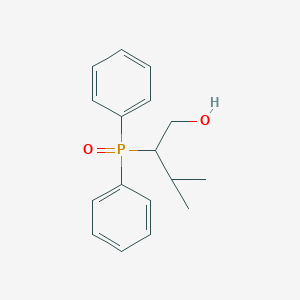
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
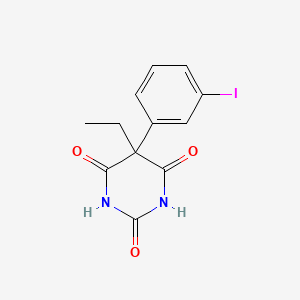
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
